Ac-YVAD-AMC

Description

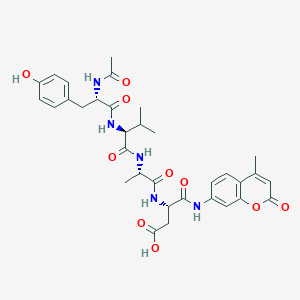

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLOALWHJIANIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274428 | |

| Record name | Ac-YVAD-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-65-2 | |

| Record name | Ac-YVAD-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Ac-YVAD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-4-methyl-coumaryl-7-L-aspartamide) is a highly sensitive and specific fluorogenic substrate for caspase-1. Its design is predicated on the natural cleavage site of pro-interleukin-1β (pro-IL-1β), a key substrate of caspase-1. This tetrapeptide substrate is an indispensable tool in the study of apoptosis, inflammation, and the efficacy of caspase-1 inhibitors. This guide provides a comprehensive overview of the mechanism of this compound, detailed experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

The functionality of this compound as a reporter for caspase-1 activity is rooted in a process of enzymatic cleavage and subsequent fluorescence. The substrate itself is a non-fluorescent molecule. The tetrapeptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic Acid), mimics the caspase-1 recognition site in pro-IL-1β.

In the presence of active caspase-1, the enzyme recognizes and cleaves the peptide bond C-terminal to the aspartic acid residue. This proteolytic event liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Free AMC, when excited by light at the appropriate wavelength, emits a detectable fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of AMC released, and thus, to the enzymatic activity of caspase-1 in the sample.

Signaling Pathway of this compound Cleavage and Fluorescence

Caption: Enzymatic cleavage of this compound by caspase-1 and subsequent fluorescence.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, essential for experimental design and data interpretation.

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [Generic Product Data] |

| Molecular Weight | 665.7 g/mol | [Generic Product Data] |

| Excitation Wavelength | 340-360 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

| Km for Caspase-1 | 14 µM | [1] |

Substrate Specificity

This compound is designed for high specificity towards caspase-1. However, some cross-reactivity with other caspases, particularly those within the same subfamily, may occur. It is crucial to consider the cellular context and potential for off-target cleavage in experimental interpretations. For instance, while highly selective, potent inhibitors of caspase-1 like Ac-YVAD-cmk have been observed to have some inhibitory effect on caspase-4 and caspase-5 at higher concentrations.

Experimental Protocols

This section provides a detailed methodology for a standard caspase-1 activity assay using this compound in cell lysates.

Reagents and Materials

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% sucrose.

-

This compound Substrate: 10 mM stock solution in DMSO.

-

Recombinant Caspase-1 (optional, for positive control): As per manufacturer's instructions.

-

96-well black, flat-bottom microplate.

-

Fluorometric microplate reader.

Experimental Workflow Diagram

Caption: Standard workflow for a caspase-1 activity assay using this compound.

Step-by-Step Procedure

-

Sample Preparation:

-

Induce the desired cellular response (e.g., inflammasome activation) in your cell line of interest. Include an untreated control group.

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cell lysate. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.

-

Prepare a master mix by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.

-

Add 50 µL of the master mix to each well containing the cell lysate. The final concentration of this compound in the reaction will be 25 µM.

-

Include appropriate controls:

-

Blank: Assay Buffer only.

-

Negative Control: Lysate from untreated cells.

-

Positive Control (optional): Purified active caspase-1.

-

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence values of the blank from all other readings.

-

The caspase-1 activity can be expressed as the fold-change in fluorescence intensity of the treated samples compared to the untreated controls. For more quantitative results, a standard curve can be generated using known concentrations of free AMC.

-

Conclusion

This compound is a robust and sensitive tool for the quantification of caspase-1 activity. A thorough understanding of its mechanism, kinetic parameters, and optimal assay conditions is paramount for generating reliable and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigations into inflammatory and apoptotic pathways, as well as in the screening and characterization of novel therapeutic agents targeting caspase-1.

References

An In-depth Technical Guide to the Principle of Action of Ac-YVAD-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(2S)-1-methoxy-1-oxo-4-quinolyl]butanediamide (Ac-YVAD-AMC), a fluorogenic substrate essential for the study of caspase-1 activity.

Core Principle of Action

This compound is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The tetrapeptide sequence, YVAD, is specifically designed to mimic the cleavage site in pro-interleukin-1β (pro-IL-1β), a natural substrate of caspase-1.

In its intact form, the this compound substrate is non-fluorescent or exhibits low native fluorescence. Caspase-1, a cysteine protease pivotal in the inflammatory response, recognizes and cleaves the peptide bond C-terminal to the aspartic acid residue. This enzymatic cleavage liberates the AMC fluorophore. The free AMC, when excited by light at the appropriate wavelength, emits a strong fluorescent signal that can be readily quantified. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and its cleavage product, AMC.

| Parameter | Value |

| Enzyme Specificity | Caspase-1 |

| Peptide Sequence | Acetyl-Tyr-Val-Ala-Asp |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |

| Km for Caspase-1 | ~14 µM |

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| AMC (Free) | 340-380 | 440-460 |

| AFC (Alternative Fluorophore) | ~400 | ~505 |

Note: While this compound is the primary focus, an alternative fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), is also commonly conjugated to the YVAD peptide (Ac-YVAD-AFC). The spectral properties of AFC are included for comparative purposes.

Signaling Pathway: Inflammasome-Mediated Caspase-1 Activation

Caspase-1 is activated through the assembly of a multi-protein complex known as the inflammasome. This process is a cornerstone of the innate immune response to pathogens and cellular stress signals. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which culminates in the activation of caspase-1.

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

This section provides a detailed methodology for a typical fluorometric caspase-1 activity assay using this compound.

Reagent Preparation

-

Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol):

-

For 100 mL, dissolve the appropriate amounts of HEPES, NaCl, EDTA, and glycerol in ~80 mL of distilled water.

-

Adjust the pH to 7.4 with NaOH.

-

Add CHAPS and mix gently until dissolved.

-

Bring the final volume to 100 mL with distilled water.

-

Store at 4°C.

-

-

Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose):

-

For 10 mL, dissolve the appropriate amounts of HEPES, NaCl, and sucrose in ~8 mL of distilled water.

-

Adjust the pH to 7.4.

-

Add CHAPS and mix gently.

-

Bring the final volume to 10 mL.

-

Important: Add Dithiothreitol (DTT) fresh from a 1 M stock solution immediately before use to a final concentration of 10 mM.

-

-

This compound Substrate Stock Solution (10 mM):

-

Dissolve the lyophilized this compound in sterile, anhydrous DMSO.

-

Aliquot and store at -20°C, protected from light and moisture.

-

-

AMC Standard Stock Solution (1 mM):

-

Dissolve free AMC in DMSO.

-

Aliquot and store at -20°C, protected from light.

-

Cell Lysis and Sample Preparation

-

Induce the desired inflammatory response in your cell culture or animal model. Include a non-induced control group.

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 10,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-1 Activity Assay

-

In a black, flat-bottom 96-well plate, add 50-100 µg of protein lysate to each well.

-

Adjust the volume in each well to 50 µL with Assay Buffer.

-

Prepare a working solution of this compound by diluting the 10 mM stock to 200 µM in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the 200 µM this compound working solution to each well, resulting in a final concentration of 100 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.

AMC Standard Curve

-

Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate standards ranging from 0 to 20 µM.

-

Add 100 µL of each standard to separate wells of the 96-well plate.

-

Measure the fluorescence of the standards alongside the experimental samples.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

-

Use the standard curve to convert the relative fluorescence units (RFU) of the experimental samples to the concentration of cleaved AMC.

Data Analysis

-

Subtract the background fluorescence (wells with no lysate) from all readings.

-

Calculate the concentration of AMC produced in each sample using the standard curve.

-

Express caspase-1 activity as pmol of AMC released per minute per mg of protein.

Experimental Workflow

The following diagram outlines the logical flow of the caspase-1 activity assay.

Caption: Workflow for a fluorometric caspase-1 assay.

An In-depth Technical Guide to Ac-YVAD-AMC Fluorescence for Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Ac-YVAD-AMC in Caspase-1 Research

This compound, or N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin, is a highly specific and sensitive fluorogenic substrate designed for the detection of caspase-1 activity. Caspase-1, a cysteine protease, plays a pivotal role in the inflammatory response through its function within the inflammasome complex. This enzyme is responsible for the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. Furthermore, caspase-1 activation is a critical step in the induction of pyroptosis, a pro-inflammatory form of programmed cell death.

The utility of this compound in research and drug development lies in its ability to quantify caspase-1 enzymatic activity. The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the cleavage site in pro-IL-1β, rendering it a specific target for caspase-1. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage of the substrate by active caspase-1 at the aspartate residue, the AMC moiety is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, providing a direct correlation to the level of caspase-1 activity in a given sample. This assay is instrumental in studying the mechanisms of inflammation, screening for novel inhibitors of the inflammasome pathway, and evaluating the efficacy of potential therapeutic agents targeting inflammatory diseases.

Quantitative Data for this compound

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₃H₃₉N₅O₁₀ |

| Molecular Weight | 665.7 g/mol |

| Excitation Wavelength | 340-360 nm |

| Emission Wavelength | 440-460 nm |

| Michaelis Constant (Km) | ~14 µM for human caspase-1 |

| Purity | ≥98% (as determined by HPLC) |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C, protect from light |

Detailed Experimental Protocols

Preparation of Cell Lysates for Caspase-1 Activity Assay

This protocol outlines the preparation of cell lysates from adherent or suspension cells suitable for the measurement of caspase-1 activity.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

-

Microcentrifuge tubes, pre-chilled

-

Cell scraper (for adherent cells)

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

-

Cell Lysis:

-

Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer. A recommended starting point is 50 µL of lysis buffer per 1-5 x 10⁶ cells.

-

Incubate the cell suspension on ice for 10-15 minutes, with gentle vortexing every 5 minutes.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase-1 activity.

-

The lysate can be used immediately for the caspase-1 assay or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

-

Fluorometric Caspase-1 Activity Assay

This protocol describes the measurement of caspase-1 activity in cell lysates using this compound.

Materials:

-

Cell lysate (prepared as described above)

-

This compound substrate (10 mM stock in DMSO)

-

Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)

-

Free AMC (7-amino-4-methylcoumarin) standard (for standard curve)

-

96-well black, flat-bottom microplate

-

Fluorometer with excitation and emission filters for 355 nm and 460 nm, respectively.

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare a working solution of this compound by diluting the 10 mM stock to 200 µM in Assay Buffer.

-

Prepare a series of AMC standards by diluting the stock solution in Assay Buffer to concentrations ranging from 0 to 50 µM. This will be used to generate a standard curve.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

-

Include a blank control well containing 50 µL of Cell Lysis Buffer instead of cell lysate.

-

Add 50 µL of the 200 µM this compound working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 100 µM.

-

In separate wells, add 100 µL of each AMC standard dilution for the standard curve.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Subtract the RFU value of the blank from all sample readings.

-

Plot the RFU values for the AMC standards against their corresponding concentrations to generate a standard curve.

-

Determine the rate of the reaction (ΔRFU/minute) for each sample from the linear portion of the kinetic read.

-

Convert the rate of reaction to the amount of AMC released (e.g., in pmol/minute) using the slope of the AMC standard curve.

-

Normalize the caspase-1 activity to the protein concentration of the cell lysate (e.g., pmol/minute/mg of protein).

-

Visualizing the Molecular Landscape

To better understand the context in which this compound is utilized, the following diagrams illustrate the core signaling pathway and experimental workflows.

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation and pyroptosis.

Caption: Experimental workflow for the fluorometric measurement of caspase-1 activity using this compound.

Caption: Logical relationship of this compound cleavage by caspase-1 to produce a fluorescent signal.

The Definitive Guide to Ac-YVAD-AMC: A Fluorogenic Probe for Caspase-1 Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Ac-YVAD-AMC, a fluorogenic substrate for the precise measurement of caspase-1 activity. This document provides a detailed overview of its mechanism of action, experimental protocols, and data interpretation, empowering researchers to effectively integrate this tool into their studies of inflammation, apoptosis, and related cellular processes.

Core Concepts: Understanding this compound

This compound is a synthetic tetrapeptide, N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin, designed to be a highly specific substrate for caspase-1, a key enzyme in the inflammatory cascade. The YVAD amino acid sequence is derived from the caspase-1 cleavage site within its natural substrate, pro-interleukin-1β (pro-IL-1β).

The core principle of this compound lies in its fluorogenic properties. In its intact state, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched and does not emit a significant signal. Upon cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-1, the AMC moiety is released. The free AMC fluoresces brightly upon excitation, providing a direct and quantifiable measure of caspase-1 enzymatic activity.

Mechanism of Action

The enzymatic reaction proceeds as follows:

This compound (non-fluorescent) + Active Caspase-1 → Ac-YVAD + AMC (fluorescent)

The increase in fluorescence intensity over time is directly proportional to the rate of AMC release and, consequently, to the concentration of active caspase-1 in the sample.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters of this compound are summarized below.

| Property | Value | Reference |

| Full Chemical Name | N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin | [1] |

| Molecular Formula | C33H39N5O10 | [1][2] |

| Molecular Weight | 665.7 g/mol | [1][2] |

| Excitation Wavelength (λex) | 340-360 nm | [2] |

| Emission Wavelength (λem) | 440-460 nm | [2] |

| Michaelis Constant (Km) | 14 µM | [2] |

| Purity | ≥98% (by HPLC) | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Long-Term Storage | -20°C, protect from light | [2] |

Signaling Pathways and Experimental Workflows

Caspase-1 Activation Signaling Pathway

Caspase-1 is a cysteine protease that plays a central role in innate immunity. It is typically activated within large multiprotein complexes known as inflammasomes. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, a common trigger for caspase-1 activity.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Workflow for Caspase-1 Activity Assay

The following diagram outlines the typical workflow for measuring caspase-1 activity in cell lysates using this compound.

Caption: Standard Experimental Workflow for Caspase-1 Assay.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric caspase-1 activity assay using this compound in cell lysates.

Reagent Preparation

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol. Store at 4°C. Add DTT fresh before use.

-

2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 20% glycerol, 2 mM DTT, 0.2% CHAPS. Store at 4°C. Add DTT fresh before use.

-

This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Lysate Preparation

-

Cell Treatment: Culture cells to the desired density and treat with appropriate stimuli to induce caspase-1 activation (e.g., priming with LPS followed by activation with nigericin or ATP). Include an untreated control group.

-

Harvesting: For adherent cells, scrape them into cold PBS. For suspension cells, pellet them by centrifugation.

-

Washing: Wash the cells once with ice-cold PBS to remove any residual media. Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 50 µL of lysis buffer per 1-5 million cells.

-

Incubation: Incubate the cell suspension on ice for 15-30 minutes with gentle agitation.

-

Clarification: Centrifuge the lysate at 12,000-15,000 x g for 10-15 minutes at 4°C to pellet insoluble cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble cellular proteins including active caspases, to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.

Caspase-1 Activity Assay

-

Plate Setup: Use an opaque, preferably white, 96-well flat-bottom plate to minimize well-to-well crosstalk and maximize signal.

-

Sample Loading: In each well, add a volume of cell lysate containing 50-200 µg of total protein. Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

-

Controls:

-

Blank: 50 µL of Cell Lysis Buffer without any cell lysate.

-

Negative Control: Lysate from untreated/unstimulated cells.

-

Inhibitor Control (Optional but Recommended): To confirm the specificity of the assay, pre-incubate a parallel set of samples with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, before adding the substrate.

-

-

Reaction Initiation: Prepare a master mix containing 50 µL of 2x Reaction Buffer and 5 µL of 1 mM this compound substrate per reaction. Add 55 µL of this master mix to each well. The final concentration of this compound in the 105 µL reaction volume will be approximately 47.6 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-1 activity and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.

Data Analysis

-

Background Subtraction: Subtract the fluorescence reading of the blank control from all other readings.

-

Normalization: Normalize the background-subtracted fluorescence values to the amount of protein loaded in each well. The results can be expressed as relative fluorescence units (RFU) per microgram of protein.

-

Fold Change Calculation: To determine the induction of caspase-1 activity, divide the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control samples.

This comprehensive guide provides the necessary theoretical and practical framework for the successful application of this compound in caspase-1 research. Adherence to these protocols and a thorough understanding of the underlying principles will enable researchers to generate robust and reproducible data.

References

The Role of Ac-YVAD-AMC in Unraveling Pyroptosis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of pyroptosis, a highly inflammatory form of programmed cell death, and the critical role of the fluorogenic substrate Ac-YVAD-AMC in its investigation. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of pyroptosis, outlines experimental protocols for its detection, and presents quantitative data to facilitate reproducible and accurate measurements.

Introduction to Pyroptosis: A Fiery Demise

Pyroptosis is a distinct pathway of regulated cell death characterized by cell swelling, lysis, and the potent release of pro-inflammatory cytokines, playing a crucial role in the innate immune response to pathogens and other danger signals.[1] Unlike apoptosis, which is immunologically silent, pyroptosis is inherently inflammatory. The process is executed by members of the gasdermin protein family, which are cleaved by inflammatory caspases. This cleavage unleashes the pore-forming domain of gasdermins, leading to the formation of large pores in the plasma membrane, osmotic lysis, and the release of cellular contents, including mature pro-inflammatory cytokines like IL-1β and IL-18.

The Molecular Machinery of Pyroptosis

Pyroptosis is predominantly mediated through two main signaling pathways: the canonical and non-canonical pathways.

2.1. The Canonical Pyroptosis Pathway

The canonical pathway is initiated by the activation of an inflammasome, a multi-protein complex that responds to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] This leads to the activation of caspase-1, which then cleaves gasdermin D (GSDMD) to trigger pore formation.[2][4] Activated caspase-1 also processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4]

2.2. The Non-Canonical Pyroptosis Pathway

The non-canonical pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans, or their murine ortholog caspase-11.[3][5] These caspases then cleave GSDMD, leading to pyroptosis.[3][5] This pathway can also subsequently activate the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.[3]

This compound: A Key Tool for Quantifying Caspase-1 Activity

The tetrapeptide fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (this compound) is a highly specific substrate for caspase-1. The assay's principle is based on the cleavage of the AMC group from the YVAD peptide by active caspase-1. Upon cleavage, the free AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.

Quantitative Parameters for this compound Caspase-1 Assay

| Parameter | Value | Reference |

| Excitation Wavelength | 380-400 nm | [6][7][8][9] |

| Emission Wavelength | 460-505 nm | [6][7][8][9] |

| Substrate Concentration | 50 µM (final) | [7] |

| Incubation Time | 1-2 hours | [6][7][8] |

| Incubation Temperature | 37°C | [6][7][8] |

| Recommended Cell Number | 1-5 x 10^6 cells per assay | [7] |

| Recommended Lysate Protein | 50-200 µg per assay | [7] |

Detailed Experimental Protocol for Caspase-1 Activity Assay

This protocol is adapted from commercially available kits and published literature.

3.2.1. Reagents and Materials

-

Cells or tissue lysates for analysis

-

This compound substrate (1 mM stock in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Dithiothreitol (DTT)

-

96-well black microplate

-

Fluorometric microplate reader

3.2.2. Procedure

-

Sample Preparation:

-

Induce pyroptosis in your cell line of interest using an appropriate stimulus (e.g., LPS and nigericin for NLRP3 activation).

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Lyse the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris.

-

Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Add 50-200 µg of cell lysate to each well of a 96-well black microplate.

-

Bring the total volume in each well to 50 µL with Cell Lysis Buffer.

-

Prepare a master mix of 2x Reaction Buffer with DTT (final concentration of 10 mM).

-

Add 50 µL of the 2x Reaction Buffer with DTT to each well.

-

-

Enzymatic Reaction:

-

Add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.

-

Include appropriate controls: a blank (no lysate), a negative control (unstimulated cells), and a positive control (cells treated with a known caspase-1 activator).

-

Lactate Dehydrogenase (LDH) Release Assay: A Measure of Pyroptotic Cell Lysis

The formation of gasdermin pores during pyroptosis leads to a loss of plasma membrane integrity and the release of cytosolic components into the extracellular space. The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify this cell lysis by measuring the activity of LDH in the cell culture supernatant.[10][11][12][13]

Quantitative Parameters for LDH Release Assay

| Parameter | Value | Reference |

| Assay Principle | Colorimetric | [10] |

| Wavelength for Absorbance | 490 nm | |

| Incubation Time | ~30 minutes | [10] |

| Controls | Untreated cells (spontaneous release), Lysed cells (maximum release) | [10] |

Detailed Experimental Protocol for LDH Release Assay

This protocol is a generalized procedure based on commercially available LDH cytotoxicity assay kits.

4.2.1. Reagents and Materials

-

Cell culture supernatant from treated and control cells

-

LDH Assay Substrate Mix

-

LDH Assay Stop Solution

-

Lysis Buffer (for maximum LDH release control)

-

96-well clear microplate

-

Spectrophotometer (plate reader)

4.2.2. Procedure

-

Sample Collection:

-

After treating cells to induce pyroptosis, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells and debris.

-

Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

-

-

Assay Controls:

-

Spontaneous LDH Release: Supernatant from untreated cells.

-

Maximum LDH Release: Add Lysis Buffer to untreated cells 30 minutes before collecting the supernatant.

-

Background Control: Culture medium alone.

-

-

Enzymatic Reaction:

-

Prepare the LDH substrate mix according to the manufacturer's instructions.

-

Add 50 µL of the substrate mix to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Add 50 µL of Stop Solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abcam.com [abcam.com]

- 7. abcam.com [abcam.com]

- 8. abcam.com [abcam.com]

- 9. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 10. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Ac-YVAD-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic caspase-1 substrate, Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-7-coumarinyl)-L-aspartic amide), a critical tool for researchers and professionals in the fields of apoptosis, inflammation, and drug development. This document outlines its molecular characteristics, mechanism of action, and detailed protocols for its use in experimental settings.

Core Molecular and Physical Properties

This compound is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp, conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). This substrate is specifically designed to be cleaved by caspase-1, an enzyme pivotal in the inflammatory response and pyroptotic cell death. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 665.7 g/mol | [1][2][3] |

| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [1][2] |

| CAS Number | 149231-65-2 | [1][4] |

| Excitation Wavelength | 340-360 nm | [5] |

| Emission Wavelength | 440-460 nm | [5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | -20°C, protect from light | [1] |

Mechanism of Action: Fluorogenic Detection of Caspase-1 Activity

The utility of this compound as a research tool lies in its fluorogenic properties upon cleavage by active caspase-1. In its intact state, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Caspase-1 recognizes and cleaves the peptide sequence at the aspartic acid residue. This cleavage event liberates the free AMC molecule, which, when excited by light at approximately 360 nm, emits a fluorescent signal at around 460 nm. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample.

Below is a diagram illustrating the mechanism of action.

Caption: Cleavage of this compound by active caspase-1 releases the fluorescent AMC moiety.

Role in the Inflammasome Signaling Pathway

This compound is instrumental in studying the activation of the inflammasome, a multi-protein complex that plays a crucial role in the innate immune system. Upon recognition of pathogenic or endogenous danger signals, the inflammasome assembles and activates pro-caspase-1 into its active form. Active caspase-1 then proceeds to cleave pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms, and can also initiate a form of programmed cell death known as pyroptosis.

The following diagram outlines the canonical NLRP3 inflammasome activation pathway, a key signaling cascade where this compound is used to measure the downstream enzymatic activity of caspase-1.

Caption: The NLRP3 inflammasome pathway leading to caspase-1 activation and IL-1β processing.

Experimental Protocols

The following section provides a detailed methodology for a standard caspase-1 activity assay using this compound in cell lysates.

Preparation of Cell Lysates

This protocol is for the preparation of lysates from approximately 2-5 x 10⁶ cells. All steps should be performed on ice with pre-chilled reagents.

-

Cell Harvesting: Induce apoptosis or the desired cellular response in your cell culture. For adherent cells, scrape them into the media. For suspension cells, proceed to the next step.

-

Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again as in the previous step and discard the supernatant.

-

Lysis: Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled microcentrifuge tube. Keep on ice for immediate use or store at -80°C for later analysis.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing caspase activity.

Caspase-1 Activity Assay

This protocol is designed for a 96-well plate format and can be read with a fluorescence microplate reader.

-

Reaction Buffer Preparation: Prepare a 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA). Immediately before use, add DTT to a final concentration of 10 mM.

-

Sample Preparation: In a 96-well plate (preferably black or white with clear bottoms), add 50-200 µg of protein lysate per well. Adjust the volume of each well to 50 µL with chilled Cell Lysis Buffer. Include a blank control well containing 50 µL of Cell Lysis Buffer without lysate.

-

Reaction Initiation: Add 50 µL of the 2X Reaction Buffer with DTT to each well.

-

Substrate Addition: Add 5 µL of 1 mM this compound stock solution (in DMSO) to each well to achieve a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a caspase-1 activity assay.

References

Ac-YVAD-AMC: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide). This document details the product's technical specifications, its critical role in the caspase-1 signaling pathway, and standardized protocols for its use in experimental settings.

Core Product Information

This compound is a highly specific and sensitive substrate for caspase-1, an enzyme pivotal in the inflammatory response and pyroptotic cell death. The substrate consists of the peptide sequence Tyr-Val-Ala-Asp (YVAD), which is recognized and cleaved by active caspase-1. This sequence is based on the cleavage site in the precursor of interleukin-1β (pro-IL-1β). The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage by caspase-1, the free AMC molecule is released and emits a bright, detectable fluorescence, providing a direct measure of enzyme activity.

Technical Specifications

The following tables summarize the key quantitative and qualitative data for this compound.

| Property | Value | Citations |

| Sequence | Ac-Tyr-Val-Ala-Asp-AMC (this compound) | [1][2] |

| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [1][2] |

| Molecular Weight | 665.7 g/mol | [1][2] |

| CAS Number | 149231-65-2 | [2] |

| Excitation Wavelength | 340-360 nm | |

| Emission Wavelength | 440-460 nm | |

| Purity | >95% to ≥98% (as determined by HPLC) | [1] |

| Appearance | White to off-white lyophilized powder | [1] |

| Handling & Storage | Recommendations | Citations |

| Solubility | Soluble in DMSO. | |

| Storage Conditions | Store at -20°C. Protect from light and keep dry. | [1][2] |

| Stock Solution Storage | In DMSO at -20°C, the solution is stable for over a month if anhydrous. |

Mechanism of Action and Signaling Pathway

This compound serves as an artificial substrate for caspase-1, a key protease in the innate immune system. Caspase-1 is typically activated within a multi-protein complex called the inflammasome.[3] This activation is a critical step in the cellular response to pathogenic invasion and sterile inflammatory triggers.[4]

Upon activation, caspase-1 cleaves several downstream targets, most notably pro-inflammatory cytokines and Gasdermin D. The cleavage of pro-IL-1β and pro-IL-18 leads to their maturation and secretion, amplifying the inflammatory cascade.[3][5] Simultaneously, the cleavage of Gasdermin D by caspase-1 generates a pore-forming fragment that inserts into the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5]

The following diagram illustrates the canonical caspase-1 activation pathway.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-1 activity assay using this compound or a similar substrate like Ac-YVAD-AFC.[6] Optimization may be required depending on the specific experimental conditions, cell type, and equipment.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

Reaction Buffer (2X): 40 mM HEPES (pH 7.4), 200 mM NaCl, 20% glycerol, and 20 mM DTT. Prepare fresh by adding DTT from a 1 M stock just before use.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Positive Control: Recombinant active caspase-1.

Cell Lysate Preparation

-

Induce apoptosis or pyroptosis in your cell culture model using the desired stimulus. Include a non-induced control group.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 25-50 µL of Lysis Buffer per 1-2 x 10⁶ cells.[6]

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a compatible method (e.g., BCA assay). Normalize all samples to the same protein concentration using Lysis Buffer.

Caspase-1 Activity Assay

-

In a 96-well black, flat-bottom microplate, add 50 µL of cell lysate (typically 100-200 µg of total protein) to each well.[6]

-

Include the following controls:

-

Blank: 50 µL of Lysis Buffer without cell lysate.

-

Negative Control: Lysate from non-induced cells.

-

Positive Control: Active recombinant caspase-1.

-

-

Prepare the working substrate solution by diluting the 10 mM this compound stock to a final concentration of 50-100 µM in 2X Reaction Buffer.

-

Add 50 µL of the 2X Reaction Buffer (containing the substrate) to each well, bringing the total volume to 100 µL. The final substrate concentration will be 25-50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. Incubation time may need optimization.

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis

-

Subtract the fluorescence reading of the blank control from all other readings.

-

Express the results as relative fluorescence units (RFU) or calculate the fold-increase in caspase-1 activity by comparing the fluorescence of the induced samples to the non-induced control.

The following diagram outlines the general workflow for the caspase-1 activity assay.

References

- 1. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Caspase 1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. invivogen.com [invivogen.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

Ac-YVAD-AMC: A Comprehensive Technical Guide to a Key Caspase-1 Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-YVAD-AMC). It details its discovery and history as a crucial tool for studying inflammation, apoptosis, and pyroptosis. This guide offers a thorough examination of its biochemical properties, detailed experimental protocols for its use, and its role within the broader context of caspase-1-mediated signaling pathways.

Discovery and History

The development of specific peptide substrates for caspases was a pivotal advancement in the study of apoptosis and inflammation. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) was identified as the preferred cleavage site for Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This discovery was based on the cleavage site within the precursor of IL-1β. The subsequent conjugation of this peptide to a fluorogenic reporter molecule, 7-amido-4-methylcoumarin (AMC), gave rise to this compound. This reagent allows for the sensitive and continuous measurement of caspase-1 activity. When cleaved by caspase-1, the AMC molecule is released and fluoresces, providing a quantifiable signal directly proportional to enzyme activity. This tool has been instrumental in elucidating the role of caspase-1 in various cellular processes, particularly in the context of the inflammasome and pyroptosis.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [1] |

| Molecular Weight | 665.7 g/mol | [2] |

| CAS Number | 149231-65-2 | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMSO | [2][4] |

| Storage | Store at -20°C, protect from light. | [2][4] |

Fluorometric Properties of this compound

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 340-360 | [2] |

| Emission Maximum | 440-460 | [2] |

Kinetic and Inhibitory Constants of Related Compounds

While this compound is a substrate, the YVAD sequence is also utilized in potent caspase-1 inhibitors. The following tables summarize key quantitative data for these related inhibitor compounds, Ac-YVAD-CHO and Ac-YVAD-CMK, providing a broader context for the YVAD motif in caspase-1 research.

Ac-YVAD-CHO (Reversible Inhibitor)

| Parameter | Target | Value |

| Ki | Human Caspase-1 | 0.76 nM |

| Ki | Murine Caspase-1 | 3.0 nM |

| Ki | Caspase-4 | 163 nM |

| Ki | Caspase-5 | 970 nM |

| Ki | Caspase-8 | >10,000 nM |

| Ki | Caspase-9 | >10,000 nM |

| Ki | Caspase-2, -3, -6, -7 | >10,000 nM |

Ac-YVAD-CMK (Irreversible Inhibitor)

| Parameter | Target | Value |

| IC₅₀ | Caspase-1 | Not explicitly found, but described as a potent inhibitor. |

| Selectivity | Weak inhibitor of caspase-4 and caspase-5. |

Experimental Protocols

Fluorometric Caspase-1 Activity Assay Using this compound

This protocol is a synthesized methodology based on established procedures for similar fluorogenic caspase substrates. Optimization may be required depending on the specific experimental setup.

1. Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (add fresh).

-

This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store in aliquots at -20°C, protected from light.

-

AMC Standard: Prepare a stock solution of free AMC in DMSO for generating a standard curve.

2. Cell Lysate Preparation:

-

Induce pyroptosis or the cellular process of interest in your cell line. Include a non-induced control group.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

-

In a 96-well black, flat-bottom microplate, add 50-100 µg of protein from the cell lysate to each well. Adjust the volume with Assay Buffer to a final volume of 90 µL.

-

Prepare a blank well containing only Assay Buffer.

-

To initiate the reaction, add 10 µL of 500 µM this compound (for a final concentration of 50 µM) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) kinetically every 1-2 minutes for at least 30 minutes.

-

For endpoint assays, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the fluorescence.

4. Data Analysis:

-

Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the amount of cleaved substrate (pmol of AMC).

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic data.

-

Convert the rate to pmol AMC/min using the standard curve.

-

Normalize the caspase-1 activity to the protein concentration of the lysate (pmol/min/mg protein).

Mandatory Visualization

This technical guide serves as a foundational resource for understanding and utilizing this compound in scientific research. Its application in high-throughput screening for caspase-1 inhibitors and in basic research continues to be invaluable for advancing our knowledge of inflammatory diseases and developing novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Ac-YVAD-AMC in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive and specific detection of caspase-1 activity. Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune system. Its activation is a hallmark of the assembly of multiprotein complexes called inflammasomes.

Inflammasomes are activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, the inflammasome complex facilitates the autocatalytic cleavage and activation of pro-caspase-1. Active caspase-1 then proceeds to cleave the precursor forms of the pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, secreted forms.[2] Furthermore, active caspase-1 can cleave Gasdermin D, leading to the formation of pores in the cell membrane and a pro-inflammatory form of programmed cell death known as pyroptosis.[2]

The this compound substrate consists of the preferred caspase-1 recognition sequence, YVAD, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-1 at the aspartate residue, the AMC moiety is released, resulting in a significant increase in fluorescence that can be quantified to determine caspase-1 activity.

These application notes provide a detailed protocol for the use of this compound to measure caspase-1 activity in cell lysates.

Signaling Pathway and Experimental Workflow

Data Presentation

The following table summarizes the key quantitative parameters for performing a caspase-1 activity assay in cell lysates using this compound.

| Parameter | Value | Notes |

| Reagent | ||

| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |

| This compound Working Concentration | 20-50 µM | Final concentration in the assay. |

| Cell Lysis Buffer | Varies by kit | Typically contains HEPES, CHAPS or Triton X-100, and DTT. |

| Assay Buffer | Varies by kit | Typically a HEPES or PIPES-based buffer at pH 7.2-7.4 with DTT. |

| Experimental Conditions | ||

| Cell Number per Assay | 1-5 x 10^6 cells | Can be adjusted based on expected caspase-1 activity. |

| Lysate Protein Concentration | 50-200 µg per well | Recommended for normalization. |

| Incubation Time | 1-2 hours | May require optimization for specific cell types and stimuli. |

| Incubation Temperature | 37°C | |

| Instrumentation | ||

| Instrument | Fluorescence plate reader | |

| Excitation Wavelength | ~360 nm | |

| Emission Wavelength | ~460 nm | |

| Controls | ||

| Negative Control | Untreated/Unstimulated cells | To determine baseline caspase-1 activity. |

| Blank | Assay buffer + substrate (no lysate) | To measure background fluorescence of the substrate. |

| Inhibitor Control | Treated lysate + Caspase-1 inhibitor | To confirm the specificity of the measured activity. |

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol is designed for a 96-well plate format and is based on methods from various commercial assay kits.

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

-

Inducing agents (e.g., LPS, Nigericin, ATP)

-

Phosphate-Buffered Saline (PBS), cold

-

96-well black, clear-bottom microplate

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 0.5 M EDTA, 10 mM DTT)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in a culture plate (e.g., 1 x 10^6 cells/mL).

-

For cell lines like THP-1, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours.

-

Prime the cells with an inflammasome priming agent (e.g., Lipopolysaccharide (LPS) at 1 µg/mL for 4 hours).

-

Induce inflammasome activation with a suitable stimulus (e.g., Nigericin at 10-20 µM or ATP at 5 mM for 30-60 minutes). Include an untreated control group.

-

-

Cell Harvesting and Lysis:

-

Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 50 µL of cold Cell Lysis Buffer per 1-5 x 10^6 cells.

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube. The lysate can be used immediately or stored at -80°C. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Assay Preparation and Measurement:

-

Prepare the this compound substrate stock solution (e.g., 10 mM in DMSO).

-

In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of sterile water.

-

Prepare the final substrate solution by diluting the this compound stock into the 1X Reaction Buffer to a final concentration of 40-100 µM (this will be a 2X final concentration for the assay).

-

Add 50 µL of the substrate solution to each well containing the cell lysate. The final concentration of this compound in the well will be 20-50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the average fluorescence value of the blank (buffer + substrate) from all experimental readings.

-

If protein concentration was measured, normalize the fluorescence values by dividing by the amount of protein in each well.

-

Calculate the fold-increase in caspase-1 activity by comparing the normalized fluorescence of the treated samples to the normalized fluorescence of the untreated control samples.

Protocol 2: Considerations for Live-Cell Caspase-1 Activity Measurement

The use of this compound for real-time caspase-1 activity measurement in living cells is not well-documented and presents significant challenges. The substrate is generally considered to be poorly cell-permeable. Unlike the cell-permeable caspase-1 inhibitor Ac-YVAD-cmk, which is designed to cross the cell membrane, fluorogenic substrates like this compound typically require cell lysis to access the cytosolic caspase-1.

For researchers interested in measuring caspase-1 activity in intact cells, alternative methods are recommended:

-

FLICA (Fluorochrome-Labeled Inhibitors of Caspases) Probes: These are cell-permeable reagents (e.g., FAM-YVAD-FMK) that covalently bind to active caspase-1. The fluorescent signal is retained within the cell and can be measured by flow cytometry or fluorescence microscopy.

-

Genetically Encoded Reporters: FRET-based biosensors or other genetically encoded markers can be expressed in cells to report on caspase-1 activity in real-time.

Should researchers wish to attempt using this compound in living cells, the following points should be considered, though success is not guaranteed and extensive optimization will be required:

-

Substrate Loading: Methods to transiently permeabilize the cell membrane, such as electroporation, hypotonic shock, or the use of very low concentrations of detergents like digitonin, might be explored. However, these methods can themselves induce stress and cell death pathways, complicating the interpretation of results.

-

Cytotoxicity: The potential cytotoxicity of this compound and the solvent (DMSO) at the required concentrations for live-cell imaging would need to be carefully evaluated.

-

Signal-to-Noise Ratio: The intracellular concentration of the substrate may not reach a level sufficient for a robust signal over background fluorescence.

Given these challenges, the cell lysate-based assay described in Protocol 1 remains the most reliable and validated method for quantifying caspase-1 activity using this compound.

References

Application Notes and Protocols for Caspase-1 Activity Assay in Tissue Homogenates using Ac-YVAD-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of caspase-1 activity in tissue homogenates using the fluorogenic substrate Ac-YVAD-AMC. This assay is a critical tool for investigating inflammatory processes, pyroptosis, and the efficacy of therapeutic agents targeting the inflammasome pathway.

Introduction

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in innate immunity and inflammation.[1] It is the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[2][3] Upon activation, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their biologically active mature forms.[3][4] The overactivation of caspase-1 is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[3]

The assay described here utilizes the synthetic tetrapeptide substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (this compound).[5][6][7] The YVAD sequence is the preferred cleavage site for caspase-1.[1] In its intact form, the AMC fluorophore is quenched. Upon cleavage by active caspase-1, the free AMC is released and emits a bright fluorescence, which can be quantified to determine enzyme activity.[8][9]

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by active caspase-1 present in a tissue homogenate. The reaction releases the fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of AMC release is directly proportional to the caspase-1 activity in the sample. The fluorescence is measured using a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.[9]

Materials and Reagents

Equipment

| Equipment |

| Microplate Fluorometer |

| Dounce or Potter-Elvehjem Homogenizer[10] |

| Refrigerated Microcentrifuge |

| Ice Bath |

| Pipettes and Pipette Tips |

| 96-well Black Microplates |

| Standard laboratory equipment (vortex, etc.) |

Reagents and Buffers

| Reagent | Stock Concentration | Storage |

| This compound Substrate | 1 mM in DMSO | -20°C, protect from light[5] |

| Tissue Lysis Buffer | See composition below | 4°C |

| 2X Reaction Buffer | See composition below | 4°C |

| Dithiothreitol (DTT) | 1 M | -20°C |

| Protease Inhibitor Cocktail | As per manufacturer | -20°C |

| BCA Protein Assay Kit | N/A | Room Temperature |

| 7-Amino-4-methylcoumarin (AMC) | 1 mM in DMSO | -20°C, protect from light |

Tissue Lysis Buffer Composition (pH 7.5) [9]

| Component | Final Concentration |

|---|---|

| HEPES | 50 mM |

| CHAPS | 0.1% (w/v) |

| EDTA | 1 mM |

| Protease Inhibitor Cocktail | As per manufacturer |

2X Reaction Buffer Composition (pH 7.2)

| Component | Final Concentration |

|---|---|

| HEPES | 100 mM |

| Sucrose | 20% (w/v) |

| CHAPS | 0.2% (w/v) |

Note: It is critical to avoid using protease inhibitors that may interfere with caspase activity in the final assay reaction.[11] Protease inhibitors should be used during homogenization but may be diluted out in the final reaction mixture.

Experimental Protocols

Preparation of Tissue Homogenates

This protocol is a general guideline and may require optimization based on the tissue type. All steps should be performed on ice to minimize protein degradation.[10][12]

-

Tissue Collection: Excise tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

-

Weighing and Mincing: Blot the tissue dry, weigh it, and mince it into small pieces on a pre-chilled surface.

-

Homogenization:

-

Transfer the minced tissue to a pre-chilled Dounce or Potter-Elvehjem homogenizer.[10]

-

Add 5-10 volumes of ice-cold Tissue Lysis Buffer (e.g., for 100 mg of tissue, add 500 µL to 1 mL of buffer).[10]

-

Homogenize the tissue with 15-20 passes of the pestle, or until the tissue is completely disrupted. Keep the homogenizer on ice throughout the process.[10]

-

-

Lysis Incubation: Transfer the homogenate to a microcentrifuge tube and incubate on ice for 15-30 minutes to ensure complete lysis.

-

Centrifugation: Centrifuge the homogenate at 10,000-13,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[10][13]

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction with caspase-1, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a BCA protein assay or a similar detergent-compatible method. This is crucial for normalizing caspase-1 activity.[9]

-

Storage: Use the lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.[5]

Caspase-1 Activity Assay Protocol

-

Prepare 2X Reaction Buffer with DTT: Immediately before use, add DTT to the required volume of 2X Reaction Buffer to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).[11] Keep this mixture on ice.

-

Prepare Samples: In a 96-well black microplate, add the following to each well:

-

Sample Wells: 50-100 µg of total protein from the tissue homogenate. Adjust the volume to 50 µL with ice-cold Tissue Lysis Buffer.

-

Blank/Negative Control Well: 50 µL of Tissue Lysis Buffer without any sample homogenate. This will be used to measure background fluorescence.

-

-

Add Reaction Buffer: Add 50 µL of the freshly prepared 2X Reaction Buffer with DTT to each well.[11]

-

Add Substrate: Add 5 µL of 1 mM this compound substrate to each well. This results in a final substrate concentration of 50 µM.[11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1][11] The optimal incubation time may vary depending on the tissue type and the expected level of caspase-1 activity and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence in a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]

Data Analysis and Presentation

-

Subtract Background: Subtract the fluorescence reading of the blank well from all sample readings.

-

Normalize Data: Normalize the background-subtracted fluorescence values to the amount of protein loaded in each well (e.g., Relative Fluorescence Units (RFU) per µg of protein).

-

Express Activity: Caspase-1 activity can be expressed as fold-change relative to a control group or can be quantified using a standard curve generated with free AMC.

Quantitative Data Summary

| Sample Group | Mean RFU (± SD) | Protein Conc. (µ g/well ) | Normalized Activity (RFU/µg) | Fold Change vs. Control |

| Control | 1500 (± 120) | 100 | 15.0 | 1.0 |

| Treatment A | 4500 (± 350) | 100 | 45.0 | 3.0 |

| Treatment B | 2000 (± 180) | 100 | 20.0 | 1.33 |

| This table is for illustrative purposes only. |

Visualizations

Caspase-1 Signaling Pathway

Caption: Inflammasome-mediated activation of Caspase-1 and its downstream effects.

This compound Assay Workflow

Caption: Step-by-step experimental workflow for the Caspase-1 activity assay.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. abbexa.com [abbexa.com]

- 6. peptide.com [peptide.com]

- 7. SBP0065 - Fluorogenic Caspase 1 Substrate this compound - Severn Biotech [severnbiotech.com]

- 8. apexbt.com [apexbt.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rbm.iqvia.com [rbm.iqvia.com]

- 11. abcam.com [abcam.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Preparing a 10 mM Ac-YVAD-AMC Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AMC is a fluorogenic substrate for caspase-1, an enzyme pivotal in the inflammatory response and pyroptotic cell death. Accurate and reproducible in vitro and in vivo assays are critical for studying caspase-1 activity and for the development of novel therapeutics targeting inflammatory diseases. A crucial first step in these assays is the correct preparation of the this compound substrate stock solution. This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 665.7 g/mol | [1][2] |

| CAS Number | 149231-65-2 | [1][2][3] |

| Molecular Formula | C₃₃H₃₉N₅O₁₀ | [2][4] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble in DMSO | [3][5] |

| Recommended Stock Conc. | 10 mM in DMSO | [3][6] |

| Excitation Wavelength | 340-360 nm | [5] |

| Emission Wavelength | 440-460 nm | [5] |

| Storage (Powder) | -20°C, protect from light | [2][5] |

| Storage (Stock Solution) | -20°C or -80°C, protect from light | [3][6][7] |

| Stability (Stock Solution) | Stable for >1 month at -20°C (anhydrous) | [3][6] |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the step-by-step procedure for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Calculation of DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 665.7 g/mol ), the required volume of DMSO is calculated as follows:

-

Moles of this compound = 0.001 g / 665.7 g/mol = 1.502 x 10⁻⁶ moles

-

Volume of DMSO (L) = 1.502 x 10⁻⁶ moles / 0.010 mol/L = 1.502 x 10⁻⁴ L

-

Volume of DMSO (µL) = 1.502 x 10⁻⁴ L * 1,000,000 µL/L = 150.2 µL

-

-

Dissolution: Add 150.2 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

-